molecular formula C17H13BrN2O2 B2510597 (2E)-N-(4-bromophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide CAS No. 314250-75-4

(2E)-N-(4-bromophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide

Cat. No. B2510597
CAS RN: 314250-75-4
M. Wt: 357.207
InChI Key: HEQSHEJYYNLSCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-(4-bromophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide, also known as BPCA, is a chemical compound that has gained attention in the scientific community due to its potential use in the field of medicinal chemistry. BPCA belongs to the class of enamide compounds and is known for its ability to inhibit the activity of certain enzymes, making it a promising candidate for drug development.

Mechanism of Action

(2E)-N-(4-bromophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide works by inhibiting the activity of certain enzymes, such as DPP-4, by binding to their active sites. This prevents the enzymes from carrying out their normal functions, leading to a decrease in their activity. This, in turn, can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific enzyme that it targets. For example, this compound has been shown to decrease blood glucose levels by inhibiting the activity of DPP-4, which is involved in the regulation of glucose metabolism. This compound has also been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

One advantage of using (2E)-N-(4-bromophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide in lab experiments is its ability to selectively target specific enzymes, making it a useful tool for studying their functions. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are numerous future directions for the use of (2E)-N-(4-bromophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide in scientific research. One potential direction is the development of drugs for the treatment of type 2 diabetes, based on the ability of this compound to inhibit the activity of DPP-4. Another potential direction is the development of anti-inflammatory drugs based on the ability of this compound to inhibit the activity of COX-2. Additionally, further research is needed to fully understand the potential toxic effects of this compound and how they can be minimized.

Synthesis Methods

(2E)-N-(4-bromophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide can be synthesized using a variety of methods, including the Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde or ketone with a cyanoacetate in the presence of a catalyst, resulting in the formation of an enolate intermediate. This intermediate then reacts with a brominated aromatic compound to form this compound.

Scientific Research Applications

(2E)-N-(4-bromophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide has been the subject of numerous scientific studies due to its potential use in the development of drugs for the treatment of various diseases. For example, this compound has been shown to inhibit the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. This makes this compound a promising candidate for the development of drugs for the treatment of type 2 diabetes.

properties

IUPAC Name

(E)-N-(4-bromophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O2/c1-22-16-8-2-12(3-9-16)10-13(11-19)17(21)20-15-6-4-14(18)5-7-15/h2-10H,1H3,(H,20,21)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQSHEJYYNLSCW-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.